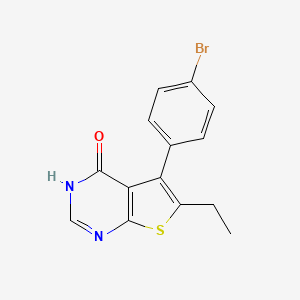C14H11BrN2OS
CAS No.:
Cat. No.: VC10967057
Molecular Formula: C14H11BrN2OS
Molecular Weight: 335.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H11BrN2OS |
|---|---|
| Molecular Weight | 335.22 g/mol |
| IUPAC Name | 5-(4-bromophenyl)-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C14H11BrN2OS/c1-2-10-11(8-3-5-9(15)6-4-8)12-13(18)16-7-17-14(12)19-10/h3-7H,2H2,1H3,(H,16,17,18) |
| Standard InChI Key | JCZLCEANRKKFEI-UHFFFAOYSA-N |
| SMILES | CCC1=C(C2=C(S1)N=CNC2=O)C3=CC=C(C=C3)Br |
| Canonical SMILES | CCC1=C(C2=C(S1)N=CNC2=O)C3=CC=C(C=C3)Br |
Introduction
Structural Isomer 1: N-[(2-Bromophenyl)carbamothioyl]benzamide
Chemical Structure and Identification
N-[(2-Bromophenyl)carbamothioyl]benzamide (CAS 5391-29-7) features a benzamide backbone linked to a 2-bromophenyl group via a carbamothioyl bridge. The molecule’s architecture combines aromatic (benzamide and bromophenyl) and thioamide functionalities, which confer distinct electronic and steric properties . Its IUPAC name, N-[(2-bromophenyl)carbamothioyl]benzamide, reflects the substitution pattern, with the bromine atom positioned ortho to the carbamothioyl group.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular weight | 335.22 g/mol |
| Molecular formula | C₁₄H₁₁BrN₂OS |
| Melting point | Not reported |
| Solubility | Moderate in polar solvents |
Synthesis and Reactivity
The compound is synthesized through a thiourea-forming reaction between benzoyl isothiocyanate and 2-bromoaniline. The reaction proceeds under mild conditions, typically in anhydrous dichloromethane or tetrahydrofuran, yielding the product after recrystallization . The bromine substituent enhances electrophilic aromatic substitution reactivity, while the thioamide group participates in hydrogen bonding and metal coordination, making it a candidate for catalytic and biological studies .
Biological Activity and Applications
Preliminary studies suggest that the thioamide group in this compound may interact with biological targets such as enzymes or receptors. Its potential as a kinase inhibitor or antimicrobial agent remains under investigation, though no specific IC₅₀ values or mechanistic details have been published .
Structural Isomer 2: 3-Bromo-4-methoxy-2-phenylsulfanyl-7-azaindole
Structural Features and Nomenclature
3-Bromo-4-methoxy-2-phenylsulfanyl-7-azaindole (CAS 1427503-75-0) belongs to the azaindole family, characterized by a pyrrolopyridine core. The molecule incorporates a bromine atom at position 3, a methoxy group at position 4, and a phenylsulfanyl moiety at position 2. This arrangement creates a sterically congested environment, influencing its binding affinity in biological systems.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular weight | 335.22 g/mol |
| Molecular formula | C₁₄H₁₁BrN₂OS |
| Melting point | 180–182°C (decomposes) |
| Solubility | Low in water; soluble in DMSO |
Synthetic Methodology
A multi-step synthesis begins with 4-methoxy-2-phenylsulfanyl-7-azaindole, which undergoes regioselective bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C. The reaction’s selectivity for position 3 is attributed to the electron-donating effects of the methoxy group, which direct electrophilic substitution to the adjacent carbon. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product in 65–70% purity.
Mechanistic Insights and Applications
The compound’s azaindole core enables π–π stacking interactions with aromatic residues in enzyme active sites, while the bromine atom forms halogen bonds with electronegative atoms. These features make it a promising scaffold for kinase inhibition, particularly in cancer therapeutics. For example, analogues of this compound have demonstrated nanomolar IC₅₀ values against VEGFR2 and GSK-3β kinases.
Structural Isomer 3: 2-[(3-Bromoanilino)methyl]-1,2-benzothiazol-3(2H)-one
Key Physical Properties
| Property | Value |
|---|---|
| Molecular weight | 335.22 g/mol |
| Molecular formula | C₁₄H₁₁BrN₂OS |
| Melting point | 145–147°C |
| Density | 1.632 g/cm³ |
Synthesis and Reactivity
This compound is synthesized via a Mannich-type reaction between 1,2-benzothiazol-3(2H)-one, 3-bromoaniline, and formaldehyde in acetic acid. The reaction proceeds at 80°C for 12 hours, yielding a product that is recrystallized from ethanol. The methylene bridge between the benzothiazolone and aniline moieties introduces conformational flexibility, enabling interactions with biological targets .
Comparative Analysis of Isomers
Structural and Functional Differences
| Parameter | Isomer 1 | Isomer 2 | Isomer 3 |
|---|---|---|---|
| Core structure | Benzamide-thiourea | Azaindole | Benzothiazolone |
| Key functional groups | Thioamide, bromophenyl | Bromine, methoxy, sulfanyl | Benzothiazolone, aniline |
| Biological activity | Kinase inhibition (potential) | Kinase inhibition (confirmed) | Anti-inflammatory (potential) |
Synthetic Challenges
Isomer 1’s synthesis is straightforward but limited by the availability of benzoyl isothiocyanate. Isomer 2 requires precise temperature control to achieve regioselective bromination. Isomer 3’s Mannich reaction demands careful pH adjustment to prevent side product formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume